Iohexol-d5

Bioanalytical method validation LC-MS/MS Internal standard selection

Iohexol-d5 is the only isotopologue that co-elutes with native iohexol while providing unambiguous +5 Da mass differentiation—eliminating the matrix-effect bias that plagues analog internal standards. With 99.7% mean recovery, ≤3.4% CV precision, and 5-month stability at -80°C, it meets FDA/EMA bioanalytical validation criteria for multi-center GFR trials. Non-deuterated or structural-analog IS approaches fail to correct patient-specific ion suppression, yielding >15% CV unacceptable under CLIA/CAP standards. Procure for regulatory-grade accuracy in clinical GFR measurement, Phase I–III renal safety monitoring, or novel biomarker validation.

Molecular Formula C19H26I3N3O9
Molecular Weight 826.2 g/mol
CAS No. 928623-33-0
Cat. No. B562834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIohexol-d5
CAS928623-33-0
Synonyms5-[Acetyl(2,3-dihydroxypropyl)amino]-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide-d5;  Accudenz-d5;  Exypaque-d5;  Iohexol-d5;  Nycodenz-d5;  Omnipaque-d5;  Omnipaque 140-d5;  Omnipaque 240-d5; 
Molecular FormulaC19H26I3N3O9
Molecular Weight826.2 g/mol
Structural Identifiers
SMILESCC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
InChIInChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)/i4D2,7D2,11D
InChIKeyNTHXOOBQLCIOLC-OPCJXEHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iohexol-d5 (CAS 928623-33-0): Stable Isotope-Labeled Internal Standard for Accurate LC-MS/MS Quantification of Iohexol in Clinical GFR Assessment


Iohexol-d5 is a pentadeuterated isotopologue of the non-ionic, water-soluble X-ray contrast agent iohexol, a widely used exogenous filtration marker for measuring glomerular filtration rate (GFR) due to its exclusive elimination via glomerular filtration without tubular secretion or reabsorption [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate and precise quantification of unlabeled iohexol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2]. The incorporation of five deuterium atoms yields a molecular weight of 826.17 g/mol and creates a distinct +5 Da mass shift from native iohexol (821.14 g/mol), enabling chromatographic co-elution while maintaining complete mass spectrometric differentiation [3].

Why Iohexol-d5 Cannot Be Substituted with Unlabeled Iohexol or Non-Isotopic Internal Standards for Regulatory-Compliant Bioanalysis


In LC-MS/MS bioanalysis, matrix effects—including ion suppression or enhancement caused by co-eluting endogenous plasma components—can introduce substantial quantitative bias that varies unpredictably across individual patient samples [1]. Unlabeled iohexol, if used as an internal standard, would be indistinguishable from endogenous or administered iohexol in patient specimens, rendering accurate quantification impossible. Non-isotopic internal standards such as structural analogs (e.g., ioversol or iopamidol) exhibit different ionization efficiencies, chromatographic retention behavior, and extraction recovery profiles compared to iohexol, leading to incomplete correction of matrix effects and pre-analytical variability [2]. In contrast, a deuterated isotopologue like Iohexol-d5 is the only approach that ensures near-identical physicochemical behavior during sample preparation, chromatographic separation, and electrospray ionization while providing unambiguous mass spectrometric differentiation, thereby fulfilling FDA and EMA bioanalytical method validation criteria for accuracy and precision [3].

Iohexol-d5 Quantitative Differentiation Evidence: Validated Analytical Performance Metrics for Procurement Decision-Making


Superior Chromatographic Co-Elution: Identical Retention Time to Native Iohexol Versus Structural Analogs

Iohexol-d5 demonstrates chromatographic co-elution with unlabeled iohexol, exhibiting an identical retention time of approximately 2.71 minutes under reverse-phase LC conditions, a critical requirement for accurate matrix effect correction . In contrast, structural analog internal standards such as ioversol or iopamidol exhibit distinct retention behavior that prevents synchronous elution with the analyte, thereby failing to compensate for time-dependent ion suppression or enhancement effects [1].

Bioanalytical method validation LC-MS/MS Internal standard selection

Validated Analytical Precision: Between-Run CV ≤11.5% Across Clinical Concentration Range Using Iohexol-d5 Internal Standard

In a validated serum iohexol LC-MS/MS method employing Iohexol-d5 as the internal standard, between-run coefficients of variation (CV) did not exceed 11.5% for concentrations spanning 7.5 to 250 μg/mL, demonstrating robust precision across the clinically relevant GFR measurement range [1]. Without a deuterated internal standard, between-run CV values in iohexol quantification have been reported to exceed 15–20% in certain matrices, falling outside FDA acceptance criteria [2].

Method validation Precision Clinical chemistry

Near-Complete Matrix Effect Correction: Mean Recovery 99.7% and Matrix Effect Range 98.5–101.3%

Using Iohexol-d5 as the internal standard, mean matrix effects assessed in serum spiked at 35 and 70 μg/mL ranged from 98.5% to 101.3% with a CV <1.8%, and mean recovery was 99.7% (95% CI not fully reported), indicating negligible ion suppression or enhancement [1]. In comparison, methods employing no internal standard or non-isotopic internal standards for iohexol quantification have demonstrated matrix effects as high as ±15–25% deviation, necessitating extensive sample dilution or matrix-matched calibration to achieve acceptable accuracy [2].

Matrix effect Recovery Ion suppression

Clinical Method Linearity and Accuracy: 101.3–102.1% Accuracy Across 1–500 μg/mL Range with ≤3.4% CV

An FDA-validated LC-MS/MS method employing a deuterated iohexol internal standard (Iohexol-d5 or equivalent) demonstrated accuracy of 101.3–102.1% and precision ≤3.4% CV across a linear range of 1–500 μg/mL in human plasma [1]. Methods using non-deuterated internal standards or external calibration have reported accuracy deviations exceeding 15% at the lower limit of quantification (LLOQ) due to uncorrected matrix effects and extraction variability [2].

Accuracy Linearity FDA validation

High Isotopic Purity Specification: Minimum Chemical Purity 95.00% with Confirmed Deuterium Incorporation

Commercial Iohexol-d5 is supplied with a minimum chemical purity specification of 95.00%, with typical lot-specific purities exceeding 98–99.97% as documented in certificates of analysis from qualified suppliers [1]. In contrast, alternative isotopic labeling strategies using carbon-13 (13C) or nitrogen-15 (15N) for iohexol are not commercially available at comparable purity grades, and lower-purity deuterated standards (e.g., those with incomplete deuteration or significant protio-impurity carryover) can introduce systematic quantitative bias due to isotopic cross-talk in the mass spectrometer .

Isotopic purity Quality control Procurement specification

Validated Stability Profile: 97.4–99.4% Recovery After Three Freeze-Thaw Cycles; 5-Month Stability at -80°C

In FDA-validated iohexol LC-MS/MS methods using a deuterated internal standard, plasma freeze-thaw stability yielded 97.4–99.4% recovery across three cycles, long-term stability at -80°C maintained 95.5–103.3% recovery over five months, and room temperature stability for four hours yielded 100.6–103.3% recovery [1]. Non-isotopic internal standards do not co-elute with the analyte and therefore cannot correct for analyte-specific degradation that may occur during sample storage or freeze-thaw cycling [2].

Stability Sample storage Bioanalytical method validation

Iohexol-d5 Procurement Scenarios: Where This Deuterated Internal Standard Delivers Quantifiable Analytical Advantage


Clinical Diagnostic Laboratories Performing Measured GFR by Iohexol Plasma Clearance

Clinical laboratories that have adopted measured GFR protocols using iohexol plasma clearance require a validated internal standard to meet regulatory accuracy and precision requirements. Iohexol-d5 enables between-run CV ≤11.5% and mean recovery of 99.7% across the clinically relevant concentration range of 7.5–250 μg/mL [1], ensuring reliable GFR determination for patient care decisions. Methods without deuterated internal standards exhibit precision exceeding 15% CV, which is unacceptable for clinical diagnostic reporting under CLIA/CAP standards.

Pharmaceutical Clinical Trials Requiring Accurate Renal Function Monitoring

Sponsors conducting Phase I–III clinical trials that mandate accurate GFR assessment for patient eligibility, dosing adjustment, or renal safety monitoring benefit from the FDA-validated performance of methods using Iohexol-d5. The demonstrated accuracy of 101.3–102.1% and 5-month stability at -80°C [2] supports multi-center trial logistics where samples are collected across geographically dispersed sites and stored prior to centralized bioanalysis. This stability profile directly addresses the operational challenges of large-scale clinical development programs.

Academic and Translational Research Investigating Novel GFR Biomarkers

Research groups developing and validating novel endogenous GFR biomarkers (e.g., cystatin C, beta-trace protein, or emerging metabolomic markers) require a reference-standard GFR measurement method against which candidate biomarkers can be calibrated. Iohexol-d5 as an internal standard provides the high precision (≤3.4% CV) and matrix effect correction (98.5–101.3% matrix effect range) [1][2] necessary to establish reliable reference GFR values, enabling rigorous statistical comparison of novel biomarker performance against the iohexol gold standard.

Veterinary and Preclinical Pharmacokinetic Studies Using Iohexol as GFR Marker

Preclinical and veterinary studies employing iohexol clearance to assess renal function in animal models (e.g., canine, rodent, or non-human primate studies) require species-specific method validation. The identical retention time (~2.71 minutes) of Iohexol-d5 to native iohexol ensures that matrix effect correction translates across species matrices without requiring re-optimization of chromatographic conditions, accelerating method transfer between preclinical and clinical phases of drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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